Cas no 1806759-03-4 (4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride)
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride
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- Inchi: 1S/C6H3BrClF2NO2S/c7-3-1-4(6(9)10)11-2-5(3)14(8,12)13/h1-2,6H
- InChI Key: GAPHFCVWQVBCJA-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)F)=NC=C1S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 295
- XLogP3: 2.2
- Topological Polar Surface Area: 55.4
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029079527-250mg |
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806759-03-4 | 97% | 250mg |
$480.00 | 2022-03-31 | |
| Alichem | A029079527-500mg |
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806759-03-4 | 97% | 500mg |
$790.55 | 2022-03-31 | |
| Alichem | A029079527-1g |
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride |
1806759-03-4 | 97% | 1g |
$1,460.20 | 2022-03-31 |
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1806759-03-4): A Versatile Building Block for Modern Chemistry
4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1806759-03-4) is a highly specialized chemical compound that has gained significant attention in pharmaceutical and agrochemical research. This pyridine-based sulfonyl chloride derivative serves as a crucial intermediate for synthesizing more complex molecules, particularly in drug discovery and material science applications.
The compound features a unique combination of functional groups, including a bromine substituent, difluoromethyl group, and sulfonyl chloride moiety, making it exceptionally valuable for cross-coupling reactions and nucleophilic substitutions. Researchers particularly value its 4-bromo-2-difluoromethylpyridine core structure, which can be further modified to create targeted bioactive molecules.
Recent trends in medicinal chemistry have shown growing interest in fluorinated pyridine derivatives due to their enhanced metabolic stability and membrane permeability. The difluoromethyl group in 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride contributes to these desirable properties while the sulfonyl chloride functionality provides an excellent handle for further derivatization.
In pharmaceutical applications, this compound serves as a precursor for developing kinase inhibitors and GPCR modulators, addressing current research needs in oncology and CNS disorders. The presence of both bromine and sulfonyl chloride groups allows for sequential functionalization, making it ideal for combinatorial chemistry approaches.
From a synthetic chemistry perspective, 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride offers multiple advantages. The electron-withdrawing nature of the sulfonyl chloride group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom enables various transition metal-catalyzed coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.
The compound's stability and reactivity profile make it particularly suitable for high-throughput screening applications. Many researchers are exploring its potential in creating fluorinated heterocyclic libraries for drug discovery programs, especially targeting protein-protein interactions that are challenging to modulate with traditional small molecules.
In material science, derivatives of 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride have shown promise in developing organic electronic materials. The fluorine atoms contribute to electron transport properties while the sulfonamide derivatives can form self-assembled monolayers with interesting surface properties.
Quality control of 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride typically involves HPLC analysis to ensure high purity (>98%), which is critical for its applications in sensitive synthetic transformations. The compound is usually supplied as a crystalline solid and requires storage under inert atmosphere to maintain stability.
Recent publications have highlighted innovative uses of this building block in proteolysis targeting chimera (PROTAC) development, where its dual functionality enables simultaneous attachment to E3 ligase binders and target protein binders. This application aligns with current trends in targeted protein degradation therapies.
From a commercial perspective, the demand for 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride has been steadily increasing, particularly from contract research organizations specializing in fluorinated compound libraries. The compound's versatility in creating bioisosteres makes it valuable for lead optimization in drug discovery.
Environmental considerations for handling this compound include standard precautions for sulfonyl chlorides, though its pyridine-difluoromethyl structure offers advantages in terms of biodegradability compared to some traditional sulfonylating agents. Researchers are increasingly interested in such eco-friendly synthetic intermediates.
The future outlook for 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride appears promising, with potential applications expanding into PET radiopharmaceuticals (using the bromine for isotopic exchange) and fluorescent probes (leveraging the fluorinated pyridine core). These applications address current needs in diagnostic imaging and chemical biology tools.
Analytical characterization of this compound typically involves 1H/19F NMR, mass spectrometry, and elemental analysis to confirm structure and purity. The distinctive difluoromethyl proton signal in NMR (appearing as a triplet of triplets around 6 ppm) serves as a convenient marker for reaction monitoring.
In conclusion, 4-Bromo-2-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1806759-03-4) represents a sophisticated chemical tool that bridges multiple disciplines. Its unique combination of halogen, fluorine, and sulfonyl functionalities makes it indispensable for modern synthetic challenges in medicinal chemistry and materials science.
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